![molecular formula C6H5Br2N B6324962 4,5-Dibromo-2-methylpyridine, 95% CAS No. 1247348-33-9](/img/structure/B6324962.png)
4,5-Dibromo-2-methylpyridine, 95%
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Overview
Description
4,5-Dibromo-2-methylpyridine is a chemical compound with the molecular formula C6H5Br2N . It has a molecular weight of 250.92 . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of 4,5-Dibromo-2-methylpyridine involves palladium-catalyzed Suzuki cross-coupling reactions . The reaction of 5-bromo-2-methylpyridin-3-amine (1) and N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids produces these novel pyridine derivatives in moderate to good yield . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
Molecular Structure Analysis
The molecular structure of 4,5-Dibromo-2-methylpyridine is represented by the InChI code: 1S/C6H5Br2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 . The InChI key is NTIZIFMLQKHABD-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4,5-Dibromo-2-methylpyridine is a liquid at room temperature . The storage temperature is 4°C .
Scientific Research Applications
Molecular Mechanisms and Therapeutic Potential
Molecular Interactions : Research on similar pyridine derivatives highlights the importance of understanding the molecular interactions between these compounds and biological molecules. For example, studies on hydroxypyridinone complexes with aluminum suggest that certain pyridine derivatives can act as effective chelators, potentially offering therapeutic applications by mitigating metal-induced toxicity in medical conditions (Santos, 2002)[https://consensus.app/papers/hydroxypyridinone-complexes-aluminium-studies-santos/d1a943c477a2594e88f501deb48c64e8/?utm_source=chatgpt].
Chemistry and Synthesis : The role of fluorinated pyrimidines in cancer chemotherapy showcases the critical importance of chemical modifications in pyridine derivatives for therapeutic uses. This review demonstrates how advancements in fluorine chemistry have contributed to the precise use of these compounds in treating cancer, suggesting a potential area where 4,5-Dibromo-2-methylpyridine could find application, given the right chemical modifications (Gmeiner, 2020)[https://consensus.app/papers/chemistry-fluorinated-pyrimidines-personalized-gmeiner/8b9d1914bb4f5d318bb899f50843ad2f/?utm_source=chatgpt].
Pharmacological Properties : The pharmacological exploration of compounds like thymol, which share a similar domain of interest as pyridine derivatives, underscores the broad therapeutic potential ranging from anti-inflammatory, analgesic, to antibacterial activities. Such research provides a template for investigating 4,5-Dibromo-2-methylpyridine in various pharmacological roles (Nagoor Meeran et al., 2017)[https://consensus.app/papers/properties-molecular-mechanisms-thymol-prospects-meeran/11cc15e7e10e5a9ba044cc03d7ea51c1/?utm_source=chatgpt].
Potential Applications in Scientific Research
Drug Development and Synthesis : The application of pyridine derivatives in drug development, particularly in the synthesis of heterocyclic compounds and dyes, is well documented. The unique reactivity of these compounds facilitates the creation of various heterocyclic structures, suggesting potential research avenues for 4,5-Dibromo-2-methylpyridine in drug synthesis and development (Gomaa & Ali, 2020)[https://consensus.app/papers/chemistry-gomaa/c3fd3f30e915527d8102f04e6ae2fc35/?utm_source=chatgpt].
Photodynamic Therapy (PDT) : In the context of PDT, certain pretreatments enhance the accumulation of therapeutic agents, improving clinical outcomes. This indicates a research area where the properties of 4,5-Dibromo-2-methylpyridine could be explored, especially in terms of its photodynamic applications and interactions with biological tissues (Gerritsen et al., 2008)[https://consensus.app/papers/enhance-protoporphyrin-accumulation-photodynamic-gerritsen/6426ff4133fe517387bdf07831c74e8e/?utm_source=chatgpt].
Safety and Hazards
4,5-Dibromo-2-methylpyridine is harmful if swallowed . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
4,5-Dibromo-2-methylpyridine is primarily used as a reagent in organic synthesis
Mode of Action
As a reagent, 4,5-Dibromo-2-methylpyridine interacts with other chemicals in a reaction mixture. Its bromine atoms are highly reactive and can participate in various types of chemical reactions, such as coupling reactions . The exact mode of action depends on the specific reaction conditions and the other chemicals present.
Biochemical Pathways
It is primarily used in laboratory settings for chemical synthesis .
Result of Action
The result of 4,5-Dibromo-2-methylpyridine’s action is the formation of new chemical bonds and the creation of new compounds. The exact products depend on the other reactants and the conditions of the reaction .
properties
IUPAC Name |
4,5-dibromo-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIZIFMLQKHABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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